Tungstic acid

Descripción

Propiedades

IUPAC Name |

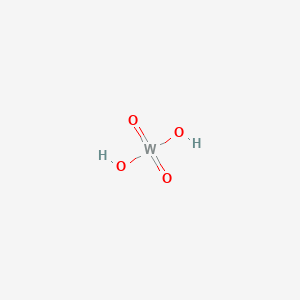

dihydroxy(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.2O.W/h2*1H2;;;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPGARWFYBADJI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[W](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2WO4, H2O4W | |

| Record name | Tungstic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungstic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Tungstate (WO42-), hydrogen (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7783-03-1 | |

| Record name | Tungstic(VI) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate (WO42-), hydrogen (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrogen wolframate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUNGSTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4D6K0RX2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tungstic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of tungstic acid, covering its fundamental chemical identity, physicochemical properties, synthesis protocols, and its emerging role in biomedical research, particularly as an enzyme inhibitor.

Chemical Identity and Formula

This compound is an oxyacid of tungsten. Its chemical formula is most commonly written as H₂WO₄ .[1][2][3] It is also referred to as orthothis compound or wolframic acid.[1][4] In the solid state, this compound typically exists as a hydrate, and is better represented as a hydrated form of tungsten trioxide (WO₃).[5][6] The most common form is the monohydrate, WO₃·H₂O , which is structurally equivalent to H₂WO₄.[1][5][6] A dihydrate, WO₃·2H₂O, is also known.[5][6]

The molecule features a central tungsten atom in its highest +6 oxidation state.[3] It appears as a yellow to yellow-greenish amorphous powder.[1][7]

Physicochemical Properties

The key quantitative properties of this compound (monohydrate form) are summarized for easy reference and comparison in the table below.

| Property | Value | Source(s) |

| Chemical Formula | H₂WO₄ or WO₃·H₂O | [1][3][8] |

| Molecular Weight | ~249.85 g/mol | [1][3][7] |

| Appearance | Yellow to yellow-greenish powder | [1][7] |

| Density | ~5.5 g/cm³ at 25 °C | [1][4][5] |

| Melting Point | Decomposes at ~100 °C | [1][4][5] |

| Boiling Point | 1,473 °C (of anhydrous WO₃) | [4][5] |

| Solubility in Water | Insoluble / Sparingly soluble | [1][5][8] |

| Solubility (Other) | Soluble in hydrofluoric acid, ammonia, and caustic alkali solutions (e.g., NaOH).[1][7] Insoluble in most other acids.[1] | |

| CAS Number | 7783-03-1 | [2][7] |

Synthesis and Experimental Protocols

This compound is most commonly prepared in a laboratory setting via the acidification of an alkali metal tungstate (B81510) solution, such as sodium tungstate (Na₂WO₄).[5][9][10] The resulting precipitation reaction yields this compound.

This protocol describes a standard method for synthesizing this compound by precipitating it from a sodium tungstate solution using hydrochloric acid.[9]

Materials:

-

Sodium tungstate (Na₂WO₄)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Wash bottle

-

Drying oven

Procedure:

-

Prepare Solutions:

-

Precipitation:

-

Place the sodium tungstate solution in a beaker with a magnetic stir bar and begin stirring.

-

Slowly and carefully add the concentrated hydrochloric acid to the stirring sodium tungstate solution. The reaction is: Na₂WO₄ + 2HCl → H₂WO₄↓ + 2NaCl.[9][10]

-

A yellow precipitate of this compound will form immediately.[9] Continue adding acid until the precipitation is complete. An excess of acid is typically used.[9]

-

-

Isolation and Washing:

-

Allow the precipitate to settle. The mixture can be gently heated (e.g., to 70-100°C) to convert any white, hydrated this compound into the more filterable yellow form.[9]

-

Separate the this compound precipitate from the solution by vacuum filtration using a Buchner funnel.[9]

-

Wash the precipitate on the filter paper multiple times with deionized water to remove the sodium chloride byproduct and any excess HCl.[11]

-

For a higher purity product, a final wash with ethanol (B145695) or acetone (B3395972) can be performed.[11]

-

-

Drying:

The following diagram illustrates the experimental workflow for this synthesis.

Applications in Biomedical Research

While this compound itself is primarily an industrial intermediate for producing tungsten metal and its compounds, the tungstate anion (WO₄²⁻) has garnered significant interest in biomedical and drug development research.[6][7] Tungstate acts as a structural mimic of phosphate (B84403) and sulfate, allowing it to function as a competitive inhibitor for enzymes that process these substrates.[13][14]

Protein Tyrosine Phosphatases (PTPs) are a family of enzymes crucial for cellular signaling.[15] Dysregulation of PTPs is implicated in various diseases, including diabetes, obesity, and cancer, making them attractive drug targets.

Tungstate has been identified as a potent, competitive inhibitor of several PTPs, such as PTP1B and SHP-1.[13][15] By binding to the active site, tungstate blocks the enzyme from dephosphorylating its target proteins, thereby modulating the signaling pathway. For instance, inhibiting PTP1B can enhance insulin (B600854) signaling, an area of active research in anti-diabetic therapies.

The diagram below illustrates the inhibitory action of tungstate on a generic PTP-mediated signaling pathway.

-

Molybdate Antagonism: Due to its chemical similarity, tungstate can act as an antagonist to molybdate. It can be substituted for molybdenum in certain enzymes, such as nitrate (B79036) reductase, rendering them inactive.[16][17]

-

Antimicrobial Research: Silver tungstate (α-Ag₂WO₄) has demonstrated antimicrobial properties and is being investigated for its biocompatibility and potential use in medical applications.[18]

-

Metabolic Regulation: The administration of sodium tungstate has shown anti-diabetic and anti-obesity effects in animal models, though the precise molecular mechanisms are still under investigation.[19]

References

- 1. grokipedia.com [grokipedia.com]

- 2. CAS 7783-03-1: this compound (H2WO4) | CymitQuimica [cymitquimica.com]

- 3. testbook.com [testbook.com]

- 4. byjus.com [byjus.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - Tungsten Powder Manufacturer and Supplier [tungsten-powder.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound Formula: Structure, Properties, Uses [pw.live]

- 9. rudmet.net [rudmet.net]

- 10. This compoundâ Professional Producer - Chinatungsten [tungsten-oxide.com]

- 11. White this compound Preparation Method- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]

- 12. tungsten-powder.com [tungsten-powder.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of phosphatase and sulfatase by transition-state analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds phosphomolybdate and phosphotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Tungstate, a Molybdate Analog Inactivating Nitrate Reductase, Deregulates the Expression of the Nitrate Reductase Structural Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biocompatibility and inflammatory response of silver tungstate, silver molybdate, and silver vanadate microcrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Weight and Structure of Tungstic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and structural properties of tungstic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this inorganic compound. This document summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes fundamental structural relationships and experimental workflows.

Introduction to this compound

This compound, formally known as dihydroxy(dioxo)tungsten or orthothis compound, is a hydrated form of tungsten trioxide.[1][2] Its chemical formula is commonly written as H₂WO₄ or WO₃·H₂O.[1][2] It typically appears as a yellow powder and is insoluble in water.[1] The term "this compound" can refer to different hydrates of tungsten trioxide, with the monohydrate (WO₃·H₂O) and the dihydrate (WO₃·2H₂O) being the most common.[1][3]

Molecular Weight and Physicochemical Properties

The molecular weight and key physicochemical properties of the common forms of this compound are summarized in the table below. This data is essential for stoichiometric calculations in chemical synthesis and for the physical characterization of the material.

| Property | This compound (H₂WO₄) / Monohydrate (WO₃·H₂O) | This compound Dihydrate (WO₃·2H₂O) | Reference(s) |

| Molecular Formula | H₂WO₄ / WO₃·H₂O | WO₃·2H₂O | [1][3] |

| Molecular Weight | 249.85 g/mol | 267.87 g/mol | [1] |

| Appearance | Yellow powder | White/Yellowish solid | [1] |

| Density | 5.59 g/cm³ | - | [1] |

| Melting Point | Decomposes at 100 °C | Decomposes upon heating | [1] |

| Solubility in Water | Insoluble | Insoluble | [1] |

| Solubility in other Solvents | Soluble in hydrofluoric acid and aqueous ammonia | - | [1] |

Structural Characteristics

The structure of this compound is best understood in its solid state, where it forms crystalline structures based on octahedrally coordinated tungsten atoms.

Crystal Structure of this compound Hydrates

This compound monohydrate (WO₃·H₂O) and dihydrate (WO₃·2H₂O) exist in different crystalline forms, primarily orthorhombic and monoclinic structures. The fundamental building block of these structures is the WO₆ octahedron.[3][4] In the hydrated forms, one or two of the coordination sites are occupied by water molecules, forming WO₅(H₂O) units.[1] These octahedra share vertices to form layers.[1] The dihydrate has a similar layered structure with an additional water molecule intercalated between the layers.[1]

The crystallographic data for the common polymorphs of this compound hydrates are presented below.

| Crystal System | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference(s) |

| Orthorhombic | WO₃·H₂O | Pmnb | 5.25 | 10.71 | 5.13 | 90 | [3] |

| Monoclinic | WO₃·2H₂O | P2₁/n | 10.57 | 13.80 | 10.57 | 91.04 | [3] |

| Orthorhombic | WO₃·0.33H₂O | - | 7.359 | 12.513 | 7.704 | 90 | [5] |

Structural Relationship Diagram

The following diagram illustrates the relationship between the different hydrated forms of this compound and anhydrous tungsten trioxide, which can be interconverted through hydration and dehydration processes.

Experimental Protocols for Characterization

The determination of the molecular weight and structure of this compound relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acidification of a sodium tungstate (B81510) solution.[6]

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

-

Prepare an aqueous solution of sodium tungstate dihydrate. A typical concentration is around 0.5 M.

-

While vigorously stirring the sodium tungstate solution, slowly add concentrated hydrochloric acid. The addition of acid will cause the precipitation of yellow this compound.

-

Continue adding acid until the precipitation is complete, typically at a pH below 1.

-

Allow the precipitate to settle, then collect it by vacuum filtration.

-

Wash the collected solid several times with deionized water to remove any remaining sodium chloride and excess acid.

-

Dry the purified this compound in an oven at a temperature below 100 °C to avoid dehydration to tungsten trioxide.

X-ray Diffraction (XRD) Analysis

XRD is the primary technique for determining the crystal structure of this compound.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

Procedure:

-

Grind a small amount of the dried this compound sample into a fine powder using a mortar and pestle.

-

Mount the powder on a sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument to scan over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

The resulting diffraction pattern is a plot of intensity versus 2θ.

-

The crystal phase is identified by comparing the experimental diffraction peaks with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS).

-

Lattice parameters can be refined using appropriate software.

Thermogravimetric Analysis (TGA)

TGA is used to determine the water content of hydrated this compound and to study its thermal decomposition.

Instrumentation:

-

Thermogravimetric analyzer

Procedure:

-

Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into the TGA sample pan.

-

Heat the sample from room temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The instrument records the mass of the sample as a function of temperature.

-

The resulting TGA curve will show distinct mass loss steps corresponding to the loss of water molecules. The percentage of mass loss can be used to calculate the number of water molecules per formula unit of WO₃.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the W-O bonds and can be used to distinguish between different crystalline phases.

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

Procedure:

-

Place a small amount of the this compound sample on a microscope slide.

-

Focus the laser on the sample.

-

Acquire the Raman spectrum over a specific wavenumber range (e.g., 100-1200 cm⁻¹).

-

The resulting spectrum will show characteristic peaks corresponding to the stretching and bending modes of the WO₆ octahedra. The positions and shapes of these peaks are sensitive to the crystal structure.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular weight and structural aspects of this compound, with a focus on its common hydrated forms. The provided data tables, experimental protocols, and diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information for their work with this compound. A thorough understanding of its synthesis and characterization is crucial for the controlled production of tungsten-based materials with desired properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO3·nH2O Crystals with Controllable Morphology/Phase and Their Optical Absorption Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Tungstic Acid from Sodium Tungstate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for synthesizing tungstic acid from sodium tungstate (B81510). It includes detailed experimental protocols, quantitative data for process optimization, and visualizations of key workflows and reaction pathways to support research and development in various scientific fields, including drug development where tungsten-based compounds are gaining interest.

This compound (H₂WO₄), more accurately represented as hydrated forms of tungsten trioxide (WO₃·nH₂O), is a crucial intermediate in the production of various tungsten compounds.[1][2] Its synthesis from sodium tungstate (Na₂WO₄) is a fundamental process in tungsten chemistry. The primary methods involve acidification, ion exchange, and hydrothermal synthesis, each yielding this compound with distinct physical and chemical properties.

Synthesis via Acidification and Precipitation

The most common method for synthesizing this compound is through the acidification of an aqueous solution of sodium tungstate using a strong acid, which leads to the precipitation of this compound.[1][2] The general reaction is as follows:

Na₂WO₄ + 2H⁺ → H₂WO₄↓ + 2Na⁺

Commonly used strong acids include hydrochloric acid (HCl) and nitric acid (HNO₃).[2][3] The characteristics of the resulting this compound precipitate, such as its color (yellow or white) and particle size, are highly dependent on the reaction conditions.

1.1. Formation of Yellow this compound

Yellow this compound (typically WO₃·H₂O) is generally formed when the reaction is carried out with more concentrated acids and/or at elevated temperatures.[4][5] Heating a solution containing the white modification of this compound to 70-100°C can also convert it to the yellow form.[4]

1.2. Formation of White this compound

White this compound (often WO₃·2H₂O or other highly hydrated forms) is typically produced when using dilute acids and maintaining lower reaction temperatures.[4][6] A "reversed way of acidification," where the sodium tungstate solution is added to the dilute acid, is often employed to obtain a fine, filterable white powder.[7][8] This method helps to prevent the formation of a colloidal or gelatinous precipitate that can be difficult to isolate.[7][8]

Protocol 1: Synthesis of Yellow this compound

This protocol is based on the principle of direct acidification of a hot sodium tungstate solution.

-

Preparation of Solutions:

-

Prepare a solution of sodium tungstate (Na₂WO₄·2H₂O).

-

Prepare a solution of concentrated hydrochloric acid (HCl).

-

-

Reaction:

-

Heat the sodium tungstate solution.

-

Add the concentrated HCl to the hot sodium tungstate solution with stirring. A pale orange-yellow powder will precipitate.[9]

-

-

Isolation and Purification:

-

Filter the precipitate.

-

Wash the precipitate several times with deionized water to remove residual sodium chloride.

-

Dry the product in an oven.

-

Protocol 2: Synthesis of White this compound (Reverse Addition Method)

This protocol aims to produce a fine, powdery white this compound.[7]

-

Preparation of Solutions:

-

Prepare a dilute solution of nitric acid (HNO₃).

-

Prepare a solution of sodium tungstate.

-

-

Reaction:

-

Slowly add the sodium tungstate solution to the dilute nitric acid with constant stirring. This slow, reverse addition prevents the formation of a colloidal gel.[7]

-

To aid precipitation and prevent gelatinization, a small amount of aluminum nitrate (B79036) solution can be added after the sodium tungstate addition is complete.[7]

-

-

Isolation and Purification:

-

Allow the precipitate to settle for 3-4 hours.[7]

-

Filter the precipitate.

-

Wash the precipitate several times with deionized water.

-

Perform a final wash with ethanol (B145695) or acetone (B3395972) to help maintain the white color of the this compound upon drying.[7][8]

-

Dry the product at room temperature.

-

| Parameter | Value | Outcome/Observation | Reference |

| Sodium Tungstate Concentration | 35–40 g/L | Optimal for producing this compound with a high specific surface area. | [4] |

| 50 g/L | Used in experiments to determine the effect of HCl concentration. | [4] | |

| Hydrochloric Acid Concentration | 430 g/L | Determined as the optimum concentration. | [4] |

| 300-430 g/L | Had little effect on the specific surface area of this compound. | [4] | |

| Temperature | 15–20 °С | Optimal temperature for the reaction solutions. | [4] |

| 40 °С | Temperature used in experiments varying HCl concentration. | [4] | |

| Volume Ratio (HCl:Na₂WO₄) | (1.9–2.0):1 | Optimal ratio of concentrated HCl to sodium tungstate solution. | [4] |

| Yield | 95% | Achieved with the reverse acidification method. | [8] |

| 98% | Reported in a process that also removes molybdenum. | [10] | |

| Specific Surface Area | 60 m²/gram | Obtained under optimal continuous precipitation conditions. | [4] |

Synthesis via Ion Exchange

The ion-exchange method provides a route to high-purity this compound by avoiding the direct addition of mineral acids and the subsequent contamination of the product with their corresponding salts. In this process, a solution of sodium tungstate is passed through a column containing a protonated cation-exchange resin.[9][11] The sodium ions (Na⁺) in the solution are exchanged for hydrogen ions (H⁺) from the resin, forming this compound in the effluent.

Na₂WO₄(aq) + 2H⁺-Resin → H₂WO₄(aq) + 2Na⁺-Resin

The resulting aqueous solution of this compound is initially transparent but becomes an opaque, viscous fluid over time, eventually leading to the precipitation of this compound dihydrate (WO₃·2H₂O).[11]

Protocol 3: Ion-Exchange Synthesis of this compound

-

Resin Preparation:

-

Pack a glass column with a suitable cation-exchange resin.

-

Acidify the resin by passing a strong acid (e.g., HCl) through the column, followed by rinsing with deionized water until the effluent is neutral.

-

-

Ion Exchange:

-

Precipitation and Isolation:

| Parameter | Value | Outcome/Observation | Reference |

| Initial Na₂WO₄·2H₂O Concentration | 0.4 M | Concentration of the solution passed through the ion-exchange column. | [11] |

| Precipitate Composition | WO₃·2H₂O | Crystalline phase identified in the precipitate. | [11] |

| Crystallite Size | 25 nm thick, 42 nm wide | Dimensions of the platelike crystallites in the resulting gel, as determined by XRD. | [11] |

| Colloidal Particle Size | ~30 nm | Mean diameter of particles when the gel is redispersed in water. | [11] |

Hydrothermal Synthesis

Hydrothermal synthesis is an alternative method that involves the decomposition of a sodium tungstate solution under elevated temperature and pressure in an autoclave. This method can produce tungstic oxide hydrates with high purity, as it avoids the use of acid precipitants.

Protocol 4: Hydrothermal Synthesis of Tungstic Oxide Hydrate (B1144303)

-

Reaction Mixture Preparation:

-

Hydrothermal Reaction:

-

Product Isolation:

| Parameter | Value | Outcome/Observation | Reference |

| Initial Na₂WO₄ Concentration | 40-43% (mass fraction) | Concentration of the starting solution. | [12] |

| Initial pH | 8.5 - 9.5 | Adjusted with sucrose. | [12] |

| Reaction Temperature | 180°C | Temperature maintained in the autoclave. | [12] |

| Reaction Time | 48 - 72 hours | Duration of the hydrothermal process. | [12] |

| Decomposition Rate | 98.48% - 98.92% | The rate of decomposition of the sodium tungstate solution. | [12] |

| Product Composition | WO₃·0.5H₂O | The resulting tungstic oxide hydrate. | [12] |

Visualizations

Caption: Overview of this compound synthesis routes.

Caption: Continuous precipitation workflow.

Caption: Acidification reaction pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compoundâ Professional Producer - Chinatungsten [tungsten-oxide.com]

- 3. Sodium Tungstate Chemical Reaction--Sodium Tungstate Manufacturer and Supplier [tungsten-powder.com]

- 4. rudmet.net [rudmet.net]

- 5. Yellow this compound Preparation Method - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]

- 6. Investigation of the Electrodialysis of Sodium Tungstate Solutions for the Production of this compound [mdpi.com]

- 7. White this compound Preparation Method- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]

- 8. THE PREPARATION OF this compound IN WHITE AND POWDERLY FORM [cjcu.jlu.edu.cn]

- 9. This compound-Tungsten Oxide Product Manufacturer and Supplier-China Tungsten Online [tungsten-powder.com]

- 10. CN86100321A - A New Process for the Production of this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN101774643A - Process for preparing tungstic oxide hydrate from sodium tungstate solution - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tungstic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungstic acid, denoted by the chemical formula H₂WO₄, is a hydrated form of tungsten trioxide (WO₃). It exists primarily as a monohydrate (WO₃·H₂O) and a hemihydrate (WO₃·½H₂O). This inorganic acid is a yellow, odorless powder and serves as a crucial intermediate in the production of tungsten metal and its various compounds. Its properties make it a subject of interest in materials science, catalysis, and analytical chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of its key chemical transformations.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application, and the synthesis of tungsten-based materials.

Physical Properties of this compound

A compilation of the key physical properties of this compound is presented in the table below, providing a quick reference for researchers.

| Property | Value |

| Chemical Formula | H₂WO₄ |

| Molecular Weight | 249.85 g/mol [1] |

| Appearance | Yellow to yellowish-green amorphous powder[2] |

| Density | 5.5 g/mL at 25 °C[3] |

| Melting Point | Decomposes at 100 °C[4] |

| Boiling Point | 1473 °C[4] |

| Crystal Structure | The monohydrate (WO₃·H₂O) has a solid-state structure consisting of layers of octahedrally coordinated WO₅(H₂O) units where 4 vertices are shared[4][5]. |

Chemical Properties of this compound

The chemical behavior of this compound, particularly its solubility and reactivity, is critical for its application in various chemical processes.

| Property | Description |

| Solubility | - Water : Insoluble.[4] Freshly prepared this compound with a molecule of water of crystallization is moderately soluble. - Organic Solvents : Slightly soluble in ethanol.[5] - Acids : Insoluble in most acids, but soluble in hydrofluoric acid.[5] - Bases : Soluble in caustic alkalies and ammonia (B1221849) solutions.[2] |

| Acidity | It is a weak dibasic acid. |

| Thermal Stability | Stable at room temperature, but decomposes upon heating to 100 °C, losing water to form tungsten trioxide (WO₃).[6] |

| Reactivity | - Reacts with bases to form tungstate (B81510) salts. - Can be reduced to tungsten metal. - Forms heteropoly acids with other acids like phosphoric or silicic acid. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound from Sodium Tungstate

This protocol describes the precipitation of this compound from a sodium tungstate solution by acidification with hydrochloric acid.

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Buchner funnel and filter paper

-

Beakers and magnetic stirrer

-

Drying oven

Procedure:

-

Prepare a saturated aqueous solution of sodium tungstate.

-

Heat the sodium tungstate solution to boiling.

-

Slowly add the boiling sodium tungstate solution to a boiling solution of concentrated hydrochloric acid with vigorous stirring. A yellow precipitate of this compound will form.

-

Continue heating the mixture on a water bath for one hour to ensure complete precipitation and to improve the filterability of the precipitate.

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitate several times with a 5% ammonium (B1175870) nitrate (B79036) solution to remove chloride ions.

-

Finally, wash the precipitate with deionized water.

-

Dry the resulting this compound in an oven at 110 °C.

Thermal Decomposition of this compound

This protocol outlines the use of thermogravimetric analysis (TGA) to study the thermal decomposition of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Place a small, accurately weighed sample of this compound (approximately 5-10 mg) into the TGA sample pan.

-

Heat the sample from room temperature to 600 °C at a constant heating rate of 10 K/min.[7]

-

Use a dynamic nitrogen atmosphere with a flow rate of 20-100 mL/min to purge the furnace.[7]

-

Record the mass loss as a function of temperature. The primary mass loss step, corresponding to the dehydration of this compound to tungsten trioxide, will be observed.

Reaction of this compound with Ammonia

This protocol describes the dissolution of this compound in aqueous ammonia to form ammonium tungstate solutions, a precursor for other tungsten compounds.

Materials:

-

This compound (H₂WO₄)

-

Aqueous ammonia (NH₄OH)

-

Deionized water

-

Magnetic stirrer and hotplate

-

pH meter

Procedure:

-

Suspend this compound in deionized water in a beaker.

-

While stirring, slowly add aqueous ammonia to the suspension.

-

Continue adding ammonia and gently heat the solution until the this compound completely dissolves, forming a clear solution of ammonium tungstate.

-

The pH of the resulting solution can be adjusted for the crystallization of specific ammonium tungstate salts like ammonium paratungstate (APT) or ammonium metatungstate (AMT).[5]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key chemical pathways and experimental workflows related to this compound.

References

- 1. This compound | H2O4W | CID 1152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RU2571244C1 - Method for obtaining pure this compound - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Method to Prepare Ammonium Metatungstate-Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-metatungstate.com]

- 5. This compound Calcination Method Producing Yellow Tungsten Oxide - Manufacturer and Supplier - Chinatungsten Online [yellow-tungsten-oxide.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. This compound Method Preparing Ammonium Paratungstate Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-paratungstate.com]

A Comprehensive Technical Guide to the Solubility of Tungstic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of tungstic acid (H₂WO₄) in a variety of solvents. Understanding the dissolution characteristics of this compound is critical for its application in catalysis, materials science, and potentially in pharmaceutical development. This document summarizes quantitative solubility data, details relevant experimental methodologies, and provides a visual representation of the solubility determination workflow.

Overview of this compound Solubility

This compound is a hydrated form of tungsten trioxide (WO₃). Its solubility is not straightforward and is highly dependent on several factors, including the specific form of the acid (e.g., monohydrate, freshly precipitated), the nature of the solvent, the temperature, and the pH of the medium.[1] Generally, this compound is considered insoluble in water and most acids under standard conditions.[2][3] However, it exhibits significant solubility in alkaline solutions, hydrofluoric acid, and certain organic complexing agents.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents. It is important to note that inconsistencies in reported values may arise from differences in the physical state of the this compound used and the experimental conditions.

| Solvent System | Temperature (°C) | Solubility | Remarks |

| Water | 20 | 730 g/L | This value is unusually high and may refer to a specific colloidal or freshly prepared form.[4] |

| Water | Room Temperature | Insoluble | Generally reported as insoluble or having very low solubility.[2][3] |

| Water | 100 | ~100 g/L | Increased temperature enhances solubility.[1] |

| Hydrochloric Acid (HCl) | 20 | See details below | Solubility is highly dependent on HCl concentration.[5] |

| 7 N HCl | Low | The solubility decreases significantly below 10 N HCl.[5] | |

| 12.1 N HCl | 12.1% as WO₃ | Maximum solubility observed at this concentration.[5] | |

| Ethanol | - | Slightly soluble | [6] |

| Ammonia (aqueous) | - | Soluble | Dissolves to form ammonium (B1175870) tungstate (B81510).[2][7][8] |

| Alkali Hydroxide Solutions (e.g., NaOH) | - | Soluble | Dissolves readily in concentrated solutions.[2][9] |

| Hydrofluoric Acid (HF) | - | Soluble | Reacts to form soluble fluoro-tungstate complexes.[2][10] |

| Oxalic Acid | 25-35 | Dissolves | Forms a soluble tungsten-oxalate complex. Lower temperatures favor dissolution. |

Note: The solubility in hydrochloric acid is particularly noteworthy. Freshly precipitated this compound dissolves in concentrated HCl to form a soluble chemical compound. Upon dilution, the this compound precipitates back out of the solution.[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound. This procedure can be adapted based on the specific solvent and available analytical instrumentation.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (specify form, e.g., commercial powder, freshly precipitated)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

Analytical balance

-

pH meter (for aqueous solutions)

-

Analytical instrument for tungsten quantification (e.g., ICP-AES, ICP-MS, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge an aliquot of the suspension at high speed to pellet the solid.

-

Filtration: Filter an aliquot of the suspension through a membrane filter (e.g., 0.22 µm) that is compatible with the solvent.

-

-

-

Sample Preparation for Analysis:

-

Accurately pipette a known volume of the clear saturated solution into a volumetric flask.

-

Dilute the sample with a suitable solvent (often the same solvent or a compatible one for the analytical technique) to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantitative Analysis:

-

Determine the concentration of tungsten in the diluted solution using a calibrated analytical instrument.

-

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Mass Spectrometry (ICP-MS): These are highly sensitive methods for determining the elemental concentration of tungsten.[11]

-

UV-Vis Spectrophotometry: This method can be used after forming a colored complex with a suitable reagent.[12]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing this compound Solubility

-

pH: The solubility of this compound is significantly influenced by the pH of the aqueous solution. In acidic solutions, its solubility is generally low, but it increases in strongly acidic conditions due to the formation of complex ions.[1][5] In alkaline solutions, this compound readily dissolves to form tungstate anions (WO₄²⁻).[1]

-

Temperature: For most solvent systems, the solubility of this compound increases with temperature.[1]

-

Solvent Polarity: Polar solvents are generally more effective at dissolving this compound than non-polar solvents.[1]

-

Complexing Agents: The presence of complexing agents, such as fluoride (B91410) or oxalate (B1200264) ions, can significantly enhance the solubility of this compound through the formation of stable, soluble complexes.[2]

Conclusion

The solubility of this compound is a complex property that is highly dependent on the experimental conditions. While it is generally insoluble in water and non-polar solvents, it can be readily dissolved in alkaline solutions, hydrofluoric acid, and certain complexing agents. For accurate and reproducible solubility data, it is imperative to carefully control and report the physical form of the this compound, the solvent composition, temperature, and pH. The experimental protocol and workflow provided in this guide offer a systematic approach to obtaining reliable solubility measurements, which are essential for the effective utilization of this compound in various scientific and industrial applications.

References

- 1. What Are the Factors Affecting the Solubility of this compound? - Tungsten & Molybdenum Encyclopedia [wiki.ctia.com.cn]

- 2. This compound - Distributor & Supplier | CAS 7783-03-1 | Todini Chemicals [todini.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. This compound: Comprehensive Analysis and Applications [desklib.com]

- 7. Sciencemadness Discussion Board - Solubility of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. RU2571244C1 - Method for obtaining pure this compound - Google Patents [patents.google.com]

- 9. sdfine.com [sdfine.com]

- 10. This compound (H2WO4) Manufacturer [attelements.com]

- 11. ANALYTICAL METHODS - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

crystal structure of tungstic acid monohydrate

An In-depth Technical Guide on the Crystal Structure of Tungstic Acid Monohydrate

Introduction

This compound, in its monohydrate form (WO₃·H₂O), is a hydrated tungsten trioxide that serves as a crucial precursor in the synthesis of various tungsten-based materials, including tungsten oxides (WO₃) and tungstates.[1][2] Its distinct structural properties are foundational to the performance of these materials in applications such as photocatalysis, gas sensing, and electrochromic devices.[3][4] The solid-state structure of this compound monohydrate is characterized by layers of octahedrally coordinated tungsten atoms.[1] This guide provides a comprehensive overview of the , detailing its crystallographic data, the experimental protocols used for its characterization, and the logical workflows involved in its synthesis and transformation.

Crystal Structure and Properties

This compound monohydrate (also known as tungstite) typically crystallizes in an orthorhombic system.[5][6] The fundamental structure consists of layers of WO₅(H₂O) octahedra where four of the vertices are shared.[1] This arrangement is sometimes described as a layered perovskite-like ReO₃ structure.[4][7] The water molecule is directly coordinated to the tungsten atom, playing a critical role in the structural integrity of the crystal lattice.

The material presents as a yellow, amorphous powder that is insoluble in water.[1][8] Upon heating to 100°C, it undergoes dehydration, losing its crystal water to transform into anhydrous tungsten trioxide.[8][9]

Crystallographic Data

The crystallographic parameters of orthorhombic this compound monohydrate have been determined primarily through X-ray diffraction studies. The data is summarized in the table below for easy comparison.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pmnb | [6] |

| Lattice Constant (a) | 0.52 nm (5.2 Å) | [6] |

| Lattice Constant (b) | 1.07 nm (10.7 Å) | [6] |

| Lattice Constant (c) | 0.51 nm (5.1 Å) | [6] |

| JCPDS Card No. | 43-0679 | [6] |

| JCPDS Card No. | 84-0886 | [3] |

Experimental Protocols

The determination and verification of the involve synthesis followed by rigorous characterization.

Synthesis Methodologies

4.1.1 Hydrothermal Synthesis A common method for preparing this compound monohydrate crystals is the one-step hydrothermal route.[4][10]

-

Precursor Preparation : A solution of sodium tungstate (B81510) (Na₂WO₄) is prepared.

-

Acidification : A strong acid, such as sulfuric acid (H₂SO₄), is added to the sodium tungstate solution. This acidic precipitation results in the formation of this compound (H₂WO₄).[7][11]

-

Hydrothermal Reaction : The resulting solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 150°C) for a set duration (e.g., 12-24 hours).[11] During this process, complex [WO(OH)₄(OH₂)] structures aggregate via an oxolation reaction to form WO₃·H₂O nanostructures.[11]

-

Product Recovery : After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any remaining ions, and finally dried in an oven.

4.1.2 Acid Precipitation at Low Temperature This method produces tungstite nanoplatelets and nanoribbons through an environmentally benign process.[2][12]

-

Precursor Preparation : A dilute solution of sodium tungstate dihydrate (Na₂WO₄·2H₂O) is prepared.

-

Acidification : Hydrochloric acid (HCl) is added to the tungstate solution while maintaining a low temperature of 5-10°C.[2][12] This protonates the tungstate ions.[6]

-

Aging and Crystallization : The resulting colloidal solution is aged at ambient temperature for 24-48 hours. During this period, crystallization and growth occur via Ostwald ripening to form tungstite nanomaterials.[2][12]

-

Product Recovery : The synthesized materials are collected, washed, and dried.

Characterization Techniques

4.2.1 X-Ray Diffraction (XRD) XRD is the primary technique used to identify the crystalline phase and determine the structural properties of the synthesized material.[10]

-

Procedure : The powdered sample is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

Data Analysis : The resulting diffraction pattern, a plot of intensity versus 2θ, contains peaks corresponding to the different crystallographic planes. These peak positions are compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the orthorhombic phase of WO₃·H₂O.[2][3]

-

Rietveld Refinement : This computational method is applied to the raw XRD data to refine the crystal structure parameters, including lattice constants, atomic positions, and strain, providing a more detailed structural model.[10]

4.2.2 Electron Microscopy and Diffraction Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) provide morphological and crystallographic information at the nanoscale.

-

Procedure : A beam of electrons is transmitted through an ultra-thin specimen of the material.

-

Imaging (TEM) : The transmitted electrons are used to form an image, revealing the morphology, such as nanoplates or nanoribbons.[2][4] High-resolution TEM (HRTEM) can visualize the crystal lattice fringes.[7]

-

Diffraction (SAED) : By focusing the electron beam on a specific area, a diffraction pattern can be generated. This SAED pattern, consisting of spots or rings, is indexed to determine the crystal structure and orientation of the nanocrystals, confirming their single-crystal nature.[6]

Visualized Workflows and Relationships

Diagrams created using the Graphviz DOT language illustrate key processes related to this compound monohydrate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO3·nH2O Crystals with Controllable Morphology/Phase and Their Optical Absorption Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 7783-03-1 [chemicalbook.com]

- 9. This compound - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. [1306.5282] Synthesis and Characterization of Tungstite (WO3.H2O) Nanoleaves and Nanoribbons [arxiv.org]

thermal decomposition of tungstic acid to tungsten oxide.

An In-depth Technical Guide to the Thermal Decomposition of Tungstic Acid for the Synthesis of Tungsten Oxide

Introduction

Tungsten trioxide (WO₃) is a versatile transition metal oxide with significant applications in electrochromic devices, gas sensors, and catalysis. The performance of WO₃ in these applications is highly dependent on its morphological and structural characteristics, such as particle size and crystalline phase. A common and effective method for synthesizing tungsten trioxide is through the thermal decomposition of this compound (H₂WO₄).[1][2]

This compound is more accurately represented as hydrated tungsten trioxide, with the general formula WO₃·nH₂O.[3] The most common forms are the monohydrate (WO₃·H₂O) and the dihydrate (WO₃·2H₂O).[3] The thermal treatment of these hydrated precursors initiates a dehydration process, followed by crystallization into various polymorphic forms of anhydrous WO₃. This guide provides a comprehensive overview of this transformation, detailing the decomposition pathways, quantitative thermal data, and experimental protocols relevant to researchers and scientists in materials science and drug development.

The Decomposition Process: From Hydrate to Anhydrous Oxide

The thermal decomposition of this compound is fundamentally a dehydration process where water molecules are removed from the hydrated WO₃ structure upon heating.[4] The process can occur in single or multiple steps, depending on the initial hydration state (n-value) of the this compound.

The general chemical equation for the decomposition is: WO₃·nH₂O (s) + Heat → WO₃ (s) + nH₂O (g) [1]

For this compound dihydrate (WO₃·2H₂O), the decomposition is a two-step process. The first molecule of water, which is interlayer water hydrogen-bonded to the layers, is lost at a lower temperature. The second molecule, which is coordinated directly to the tungsten atoms, is removed at a higher temperature. In contrast, the monohydrate (WO₃·H₂O) typically dehydrates in a single step.

Upon complete dehydration, the resulting anhydrous WO₃ is often amorphous. Further heating promotes crystallization into one of its stable polymorphic forms. The final crystalline phase is dependent on the calcination temperature.[2][5]

Quantitative Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for studying the thermal decomposition of this compound.[6] TGA measures the change in mass as a function of temperature, allowing for the precise determination of dehydration temperatures and the number of water molecules lost.[7]

The quantitative data derived from these analyses are summarized in the tables below.

Table 1: Thermal Decomposition Stages of this compound Hydrates

| This compound Hydrate | Decomposition Step | Temperature Range (°C) | Mass Loss | Product |

|---|---|---|---|---|

| WO₃·2H₂O | 1 | ~ 85 | Loss of one H₂O molecule | WO₃·H₂O |

| 2 | ~ 212 | Loss of one H₂O molecule | Anhydrous WO₃ | |

| WO₃·H₂O | 1 | ~ 222 | Loss of one H₂O molecule | Anhydrous WO₃ |

| WO₃·1/3H₂O | 1 | Gradual decomposition | Gradual loss of H₂O | Anhydrous WO₃ |

Source: Data compiled from Nogueira et al., 2004.

Table 2: Crystalline Phases and Transition Temperatures of Tungsten Trioxide (WO₃)

| Crystalline Phase | Temperature Range (°C) | Crystal System |

|---|---|---|

| Epsilon (ε-WO₃) | < -50 | Monoclinic |

| Delta (δ-WO₃) | -50 to 17 | Triclinic |

| Gamma (γ-WO₃) | 17 to 330 | Monoclinic |

| Beta (β-WO₃) | 330 to 740 | Orthorhombic |

| Alpha (α-WO₃) | > 740 | Tetragonal |

Source: Data compiled from various crystallographic studies.[2][5]

Experimental Protocols

Precise experimental control is essential for synthesizing WO₃ with desired characteristics. The following sections detail the protocols for preparing the this compound precursor and its subsequent thermal decomposition.

Protocol 1: Synthesis of this compound (WO₃·nH₂O)

This protocol is based on the acidic precipitation from a sodium tungstate (B81510) solution, a widely used method.[8]

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Hydrochloric acid (HCl), 2 M solution

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

-

Prepare Sodium Tungstate Solution: Dissolve sodium tungstate dihydrate in deionized water to create a solution with a concentration of 0.4 mol/L.[8] For example, dissolve 6.6 g of Na₂WO₄·2H₂O in 50 mL of deionized water.

-

Acidification: While stirring vigorously at room temperature (25 °C), slowly add the sodium tungstate solution to a beaker containing a 2 M HCl solution.[8] A voluminous, white or pale yellow precipitate of this compound will form immediately.

-

Reaction/Aging: Continue stirring the mixture for approximately 30 minutes to ensure the reaction is complete.[8]

-

Washing: Filter the precipitate using a Büchner funnel. Wash the collected solid several times with deionized water to remove residual sodium and chloride ions. This step is critical as impurities can affect the properties of the final tungsten oxide.

-

Drying: Dry the washed precipitate. For WO₃·2H₂O, drying can be done at room temperature. For WO₃·H₂O, drying at 100 °C for several hours is common. The resulting powder is this compound (WO₃·nH₂O).

Protocol 2: Thermal Decomposition to Tungsten Oxide (WO₃)

This protocol describes the conversion of the synthesized this compound into crystalline tungsten oxide via calcination.

Materials & Equipment:

-

Dried this compound powder

-

Tube furnace with atmospheric control or a Thermogravimetric Analyzer (TGA)

-

Porcelain or alumina (B75360) crucible

Procedure:

-

Sample Preparation: Place a known amount of the dried this compound powder into a crucible.

-

Calcination:

-

Place the crucible in the center of the tube furnace.

-

Heat the sample in an air atmosphere to the desired target temperature. A temperature of 500 °C is commonly used to produce nano-sized WO₃ powders.[6]

-

The heating rate can influence the morphology of the final product; a rate of 40-50 °C per hour has been used to obtain a high specific surface area.[9]

-

Hold the sample at the target temperature for a specified duration, typically 1-2 hours, to ensure complete conversion and crystallization.

-

-

Cooling: After calcination, allow the furnace to cool down to room temperature naturally.

-

Characterization: The resulting yellow or greenish-yellow powder is tungsten trioxide. Its crystalline phase and morphology can be confirmed using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).[6]

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the decomposition pathway.

Caption: Experimental workflow for the synthesis of this compound precursor.

Caption: Thermal decomposition pathway from this compound to crystalline WO₃ phases.

References

- 1. Tungsten Oxide Manufacturing Process â Professional Producer - Chinatungsten [tungsten-oxide.com]

- 2. Tungsten trioxide - Wikipedia [en.wikipedia.org]

- 3. This compound Producing Tungsten Trioxide - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]

- 4. This compound Detection Method- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. researchgate.net [researchgate.net]

- 7. tainstruments.com [tainstruments.com]

- 8. Study on the law and mechanism by which oxalic acid dissolves this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rudmet.net [rudmet.net]

An In-depth Technical Guide to Tungstic Acid Hydrates: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungstic acid, in its hydrated forms, represents a class of inorganic compounds with significant potential across various scientific and industrial domains, including catalysis, materials science, and as a precursor for other tungsten-based materials.[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis methodologies, and characterization techniques for the primary forms of this compound hydrates, with a focus on the monohydrate (WO₃·H₂O) and dihydrate (WO₃·2H₂O). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of these materials.

This compound is the name given to the hydrated forms of tungsten trioxide (WO₃).[3] While several hydration states exist, the most commonly encountered are the yellow this compound, which is the monohydrate, and the white this compound, which is the dihydrate.[4] These hydrates are polymeric compounds formed by the association of tungsten trioxide and water molecules in different ratios.[5]

Physicochemical Properties of this compound Hydrates

The distinct forms of this compound hydrates exhibit unique physical and chemical properties. A summary of these key characteristics is presented in the tables below for easy comparison.

General Properties

| Property | This compound Monohydrate (WO₃·H₂O) | This compound Dihydrate (WO₃·2H₂O) | References |

| Appearance | Yellow to yellowish-green powder | White microcrystalline powder | [6][7] |

| Chemical Formula | WO₃·H₂O or H₂WO₄ | WO₃·2H₂O | [4][8] |

| Molar Mass | ~249.86 g/mol | ~267.87 g/mol | [8][9] |

| Density | ~5.5 g/cm³ | Not specified | [7] |

Solubility

| Solvent | This compound Monohydrate (WO₃·H₂O) | This compound Dihydrate (WO₃·2H₂O) | References |

| Water | Insoluble, especially in cold water; slightly soluble in hot water. | Insoluble | [3][6][7] |

| Acids | Insoluble in most acids, except for hydrofluoric acid. | Insoluble in most acids. | [6][10] |

| Alkaline Solutions | Soluble in concentrated solutions of alkali hydroxides (e.g., NaOH, KOH) and ammonia (B1221849). | Soluble in ammonia and other alkaline solutions. | [6][10][11] |

| Organic Solvents | Insoluble in ethanol (B145695). | Generally insoluble. | [5] |

Thermal Properties

| Property | This compound Monohydrate (WO₃·H₂O) | This compound Dihydrate (WO₃·2H₂O) | References |

| Decomposition Temperature | Decomposes at approximately 100 °C, losing one molecule of water to form tungsten trioxide (WO₃). A DTA endothermic peak is observed around 265 °C. | Decomposes upon heating, with a theoretical weight loss of ~6.7% for one water molecule. TGA analysis shows the removal of interlamellar water starting at 40 °C. | [3][12][13] |

| Thermal Stability | Stable under 150 °C. | Less stable than the monohydrate. | [12] |

Synthesis of this compound Hydrates

Several methods have been developed for the synthesis of this compound hydrates, with the choice of method influencing the resulting phase, purity, and morphology of the product. The most common approaches are precipitation, hydrothermal synthesis, and the sol-gel method.

Precipitation Method

Precipitation is a widely used and straightforward method for synthesizing this compound hydrates. It typically involves the acidification of a sodium tungstate (B81510) solution. The specific hydrate (B1144303) formed (monohydrate or dihydrate) can be controlled by the reaction conditions.

-

Preparation of Solutions:

-

Prepare a solution of sodium tungstate (Na₂WO₄·2H₂O) with a concentration of 35-40 g/L in deionized water.

-

Prepare a concentrated solution of hydrochloric acid (HCl) at approximately 430 g/L.

-

-

Precipitation:

-

In a continuous operation unit, drain the sodium tungstate solution and the hydrochloric acid solution into a reactor at a volumetric ratio of approximately 1:1.9 to 1:2.0 (Na₂WO₄:HCl).

-

Maintain the temperature of the solutions at 15-20 °C during the addition.

-

Continuously stir the mixture to ensure homogeneity.

-

-

Aging and Washing:

-

Allow the resulting yellow precipitate to age in the mother liquor.

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate thoroughly with deionized water to remove any remaining sodium and chloride ions.

-

-

Drying:

-

Dry the washed precipitate in an oven at a controlled temperature, for example, at 120 °C, to obtain the final yellow this compound (WO₃·H₂O) powder.[14]

-

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing crystalline nanomaterials with controlled morphology. For this compound hydrates, this method involves the reaction of a tungsten precursor in an aqueous solution at elevated temperatures and pressures.

-

Precursor Solution Preparation:

-

Hydrothermal Reaction:

-

Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to 220 °C and maintain this temperature for 4 hours.[15]

-

-

Product Recovery:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by filtration.

-

Wash the product with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) for several hours.

-

Sol-Gel Method

The sol-gel method offers a route to produce highly homogeneous and pure materials at relatively low temperatures. This process involves the transition of a solution system (sol) into a solid-like gel phase.

-

Sol Preparation:

-

Gelation:

-

Reflux the solution at around 80 °C for 24 hours with constant stirring. This will lead to the formation of a gel.[16]

-

-

Drying and Calcination:

Characterization of this compound Hydrates

A variety of analytical techniques are employed to elucidate the structural, morphological, and thermal properties of this compound hydrates.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases of this compound hydrates and determining their crystal structure.

-

Sample Preparation:

-

Grind the this compound hydrate powder to a fine, homogeneous consistency.

-

Mount the powder on a sample holder.

-

-

Data Collection:

-

Use a powder diffractometer with a common X-ray source, such as Cu Kα radiation (λ = 1.5418 Å).

-

Scan the sample over a 2θ range typically from 10° to 80°.

-

Employ a step size of, for example, 0.02° and a scan speed of 2°/min.

-

-

Data Analysis:

-

Identify the crystalline phases by comparing the obtained diffraction pattern with standard reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). For example, WO₃·2H₂O can be identified using JCPDS card no. 18-420.[17]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal stability and decomposition behavior of this compound hydrates. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound hydrate sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).

-

-

Analysis:

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a controlled heating rate, commonly 10 °C/min.[12]

-

Conduct the analysis under a controlled atmosphere, such as nitrogen or air, with a constant flow rate.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the temperature ranges of water loss and the corresponding weight percentages.

-

Analyze the DSC curve to identify endothermic or exothermic peaks associated with dehydration, phase transitions, or decomposition.

-

Scanning Electron Microscopy (SEM)

SEM is utilized to investigate the surface morphology, particle size, and shape of the synthesized this compound hydrates.

-

Sample Preparation:

-

Mount the this compound hydrate powder onto an SEM stub using double-sided conductive carbon tape.

-

For nano-sized powders, disperse them in a volatile solvent like ethanol, drop-cast onto a substrate, and allow it to dry.[5]

-

Ensure a uniform and thin layer of the powder.

-

If the sample is non-conductive, coat it with a thin layer of a conductive material (e.g., gold, palladium, or carbon) using a sputter coater to prevent charging under the electron beam.

-

-

Imaging:

-

Place the prepared stub into the SEM chamber.

-

Evacuate the chamber to a high vacuum.

-

Apply an appropriate accelerating voltage and adjust the focus and magnification to obtain clear images of the sample's morphology.

-

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of molecules and crystal lattices, providing information about the chemical structure and phase of this compound hydrates.

-

Sample Preparation:

-

Place a small amount of the this compound hydrate powder on a microscope slide.

-

-

Data Acquisition:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., a 532 nm or 785 nm laser).

-

Focus the laser beam onto the sample.

-

Collect the scattered light and record the Raman spectrum over a specific wavenumber range (e.g., 100-1200 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic Raman peaks corresponding to the vibrational modes of the W-O and O-H bonds in the this compound hydrate structure.

-

Conclusion

This technical guide has provided a detailed overview of the properties, synthesis, and characterization of this compound hydrates. The presented quantitative data, experimental protocols, and workflow diagrams offer a practical resource for researchers and professionals working with these versatile materials. The ability to control the synthesis of different hydrates with specific properties is crucial for their application in various fields. A thorough understanding of the characterization techniques outlined is essential for verifying the successful synthesis and for elucidating the structure-property relationships of these important tungsten compounds.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Formula: Structure, Properties, Uses [pw.live]

- 5. This compound - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]

- 6. This compound - Distributor & Supplier | CAS 7783-03-1 | Todini Chemicals [todini.com]

- 7. This compound Supplier - Mainchem [mainchem.com]

- 8. This compound | H2O4W | CID 1152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound: Comprehensive Analysis and Applications [desklib.com]

- 11. Sciencemadness Discussion Board - Solubility of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. C. Balazsi [xray.cz]

A Guide to the Green Synthesis of Tungstic Acid Nanoparticles: Principles, Protocols, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanotechnology has highlighted the immense potential of metallic nanoparticles in diverse scientific and industrial sectors. Among these, tungstic acid (H₂WO₄) and its oxide nanoparticles (WO₃) have garnered significant attention due to their unique physicochemical properties. Traditionally, the synthesis of these nanoparticles has relied on conventional chemical and physical methods, which often involve hazardous materials, high energy consumption, and the generation of toxic by-products. In a paradigm shift towards sustainable and eco-friendly practices, green synthesis has emerged as a viable and advantageous alternative. This approach utilizes biological entities like plants and microorganisms as natural factories for the production of nanoparticles, offering a cost-effective, simple, and environmentally benign route.

This technical guide provides a comprehensive overview of the green synthesis of this compound nanoparticles, with a particular focus on plant-mediated synthesis. It delves into the core principles, detailed experimental protocols, and characterization of these bio-inspired nanomaterials. Furthermore, it presents a comparative analysis of various plant-based methods and explores the potential applications of the resulting nanoparticles, particularly in the biomedical and pharmaceutical domains.

Core Principles: The Role of Phytochemicals

The green synthesis of this compound nanoparticles is primarily driven by the diverse array of phytochemicals present in plant extracts. These bioactive compounds, including flavonoids, terpenoids, alkaloids, polyphenols, and tannins, act as potent reducing and stabilizing (capping) agents.[1][2] The mechanism involves the complexation of the metal precursor ions (tungstate, WO₄²⁻) by these phytochemicals, followed by their reduction to zerovalent tungsten (W⁰) or tungsten oxide (WO₃). The phytochemicals then form a capping layer around the nanoparticles, preventing their aggregation and ensuring their stability.[3]

Experimental Protocols: A Step-by-Step Approach

The following sections provide detailed methodologies for the key experiments involved in the green synthesis of this compound nanoparticles, drawing from established research.

Preparation of Plant Extract

A crucial first step in the green synthesis process is the preparation of a potent plant extract. The following is a general protocol that can be adapted for various plant materials:

-

Collection and Preparation of Plant Material:

-

Fresh, healthy plant leaves (e.g., Cassia fistula, Moringa oleifera) are collected and thoroughly washed with tap water followed by deionized water to remove any dust and impurities.[2]

-

The cleaned leaves are shade-dried at room temperature for several days until they become crisp.

-

The dried leaves are then ground into a fine powder using a mechanical grinder.

-

-

Aqueous Extraction:

-

A specific amount of the leaf powder (e.g., 20 g) is added to a known volume of deionized water (e.g., 100 mL) in a flask.[4]

-

The mixture is boiled for a specific duration (e.g., 30 minutes to 1 hour) at a controlled temperature (e.g., 80°C).[1][4]

-

After boiling, the extract is cooled to room temperature and filtered using Whatman No. 1 filter paper to remove particulate matter.

-

The resulting filtrate, which contains the active phytochemicals, is stored at 4°C for subsequent use in nanoparticle synthesis.[1]

-

Green Synthesis of this compound Nanoparticles

The core of the process lies in the reaction between the plant extract and the tungsten precursor. The following protocol is based on the synthesis using Cassia fistula leaf extract:

-

Precursor Solution Preparation:

-

A 0.1 M solution of sodium tungstate (B81510) (Na₂WO₄) is prepared by dissolving the appropriate amount of the salt in deionized water.[1]

-

-

Synthesis Reaction:

-

The prepared plant extract is added to the sodium tungstate solution under constant stirring. The ratio of the extract to the precursor solution is a critical parameter that needs to be optimized.

-

The pH of the reaction mixture is adjusted to a specific value (e.g., pH 8) to facilitate nanoparticle formation.[1]

-

The reaction is carried out at an elevated temperature (e.g., 90°C) for a defined period (e.g., 2 hours) with continuous stirring (e.g., 500 rpm).[1]

-

A color change in the reaction mixture, typically from pale yellow to dark brown, indicates the formation of tungsten oxide nanoparticles.[1]

-

-

Purification of Nanoparticles:

-

The synthesized nanoparticle solution is centrifuged at a high speed (e.g., 6000 rpm for 20 minutes) to pellet the nanoparticles.[4]

-